molecular formula C21H19BrN2O6 B11687993 5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11687993
M. Wt: 475.3 g/mol
InChI Key: CAVQHVMXROMVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple stepsThe reaction conditions often involve the use of solvents like hexane and reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of both ethoxy and phenoxyethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19BrN2O6

Molecular Weight

475.3 g/mol

IUPAC Name

5-[[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H19BrN2O6/c1-2-28-17-12-13(10-15-19(25)23-21(27)24-20(15)26)11-16(22)18(17)30-9-8-29-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9H2,1H3,(H2,23,24,25,26,27)

InChI Key

CAVQHVMXROMVQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.